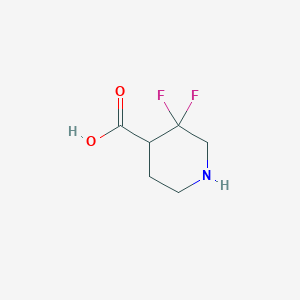

3,3-Difluoropiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

3,3-difluoropiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)3-9-2-1-4(6)5(10)11/h4,9H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWSNADCSHIEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Impact of Geminal Fluorination on Piperidine Ring Conformation: A Technical Guide to the Analysis of 3,3-Difluoropiperidine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility, primarily adopting a chair-like structure, is a critical determinant of its biological activity, dictating the spatial arrangement of substituents and their interactions with protein targets. The strategic introduction of fluorine atoms onto this privileged scaffold has emerged as a powerful tool to modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and basicity (pKa).[1][2][3] The geminal difluorination at the 3-position of the piperidine ring, creating 3,3-difluoropiperidine, presents a particularly intriguing case study in conformational control. This guide provides a comprehensive technical overview of the conformational analysis of the 3,3-difluoropiperidine ring, detailing the underlying stereoelectronic principles and providing actionable protocols for its experimental and computational investigation.

The Foundational Chair: Understanding Piperidine Conformational Basics

The parent piperidine ring predominantly exists in a chair conformation, which minimizes torsional and steric strain. Substituents on the ring can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformers. The energetic preference for a substituent to occupy the equatorial position is well-established, primarily to avoid unfavorable 1,3-diaxial interactions.

The Perturbing Influence of the 3,3-Difluoro Group

The introduction of a gem-difluoro group at the 3-position profoundly alters the electronic landscape of the piperidine ring, introducing a complex interplay of stereoelectronic effects that govern its conformational preferences. These effects can override traditional steric considerations, leading to counterintuitive conformational outcomes.

Key Stereoelectronic Interactions at Play

The conformational behavior of 3,3-difluoropiperidine is primarily dictated by a combination of hyperconjugation and electrostatic interactions.

-

Hyperconjugation (Gauche Effect): The highly polarized nature of the C-F bond results in a low-lying antibonding orbital (σ*C-F). This orbital can accept electron density from adjacent, well-aligned C-H or C-C bonding orbitals. This stabilizing interaction, often referred to as the gauche effect, favors a conformation where the C-F bond is gauche (approximately 60° dihedral angle) to a neighboring electron-donating bond. In the context of the 3,3-difluoropiperidine ring, this can influence the puckering of the ring and the relative orientation of the C-F bonds with respect to the rest of the ring.

-

Dipole-Dipole and Charge-Dipole Interactions: The strong dipole of the C-F bond can engage in stabilizing or destabilizing interactions with other polar bonds or charged centers within the molecule. For instance, in the protonated form of 3,3-difluoropiperidine, a favorable charge-dipole interaction can occur between the positively charged nitrogen and the partial negative charge on the fluorine atoms, influencing the conformational equilibrium.[4][5]

Experimental Determination of Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of the 3,3-difluoropiperidine ring.

Detailed Protocol for NMR-Based Conformational Analysis

Objective: To determine the dominant chair conformation and the rate of ring inversion of a 3,3-difluoropiperidine derivative.

Instrumentation:

-

High-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the 3,3-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O for the hydrochloride salt).

-

Filter the solution into a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and obtain initial chemical shift information.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum to determine the chemical shifts of the fluorine atoms.

-

¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum to establish proton-proton coupling networks.

-

¹H-¹⁹F HSQC/HMBC: Acquire Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Bond Correlation spectra to correlate fluorine atoms with neighboring protons.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H or ¹⁹F NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C). At lower temperatures, the rate of chair-chair interconversion may slow sufficiently to observe separate signals for the axial and equatorial protons and fluorines.

Data Analysis:

-

Coupling Constants (³JHH): Analyze the multiplicity of the proton signals, particularly those of the protons at C2, C4, and C5. The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller coupling constants (typically 2-5 Hz) suggest a syn-clinal (axial-equatorial or equatorial-equatorial) relationship.

-

Nuclear Overhauser Effect (NOE): In 2D NOESY or ROESY experiments, the observation of through-space correlations can provide definitive evidence for the spatial proximity of atoms. For example, an NOE between a proton at C2 and a proton at C6 would strongly suggest they are on the same face of the ring.

-

Coalescence Temperature: In the VT-NMR experiment, the temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc). This can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.

Computational Modeling of Conformational Landscapes

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data and providing a deeper understanding of the energetic factors governing the conformational preferences of 3,3-difluoropiperidine.

Step-by-Step Protocol for DFT-Based Conformational Analysis

Objective: To calculate the relative energies of the possible conformers of 3,3-difluoropiperidine and to analyze the key stabilizing and destabilizing interactions.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Conformational Search:

-

Construct the 3,3-difluoropiperidine molecule in its chair and boat conformations.

-

For substituted derivatives, consider all possible axial and equatorial orientations of the substituents.

-

Perform an initial geometry optimization of all possible conformers using a computationally less expensive method (e.g., B3LYP/6-31G(d)).[6][7]

-

-

High-Level Geometry Optimization and Frequency Calculation:

-

Take the lowest energy conformers from the initial search and perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/aug-cc-pVTZ) to obtain accurate geometries and thermodynamic data.[6][7]

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

-

Solvation Modeling:

-

To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the high-level optimization.[4]

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (G) of the optimized conformers to determine their relative stabilities and predict the equilibrium population of each conformer.

-

-

Orbital Analysis:

-

Perform a Natural Bond Orbital (NBO) analysis to identify and quantify the key hyperconjugative interactions (e.g., σC-H → σ*C-F) that contribute to the conformational preferences.

-

Impact of 3,3-Difluorination on Physicochemical Properties

The introduction of the gem-difluoro group has a predictable and significant impact on the key physicochemical properties of the piperidine ring.

| Property | Piperidine | 3-Fluoropiperidine (axial F) | 3,3-Difluoropiperidine | Rationale |

| pKa | ~11.1 | ~9.5 | 7.4[8] | The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen, making it a weaker base. |

| LogP | ~0.5 | ~0.7 | ~1.0 (estimated) | While fluorine is highly electronegative, it is also lipophilic. The replacement of two C-H bonds with C-F bonds generally increases the lipophilicity.[9] |

Note: The LogP value for 3,3-difluoropiperidine is an estimation based on general trends observed for fluorinated compounds.

Visualizing the Conformational Equilibrium

The chair-chair interconversion of the 3,3-difluoropiperidine ring can be visualized as an equilibrium between two chair conformers.

Caption: Energy profile of chair-chair interconversion.

Stereoelectronic Effects in Action

The gauche effect, a key stabilizing interaction, can be depicted as follows:

Caption: Stabilizing hyperconjugative interaction.

Conclusion: A Powerful Tool for Rational Drug Design

The conformational analysis of 3,3-difluoropiperidine reveals a fascinating interplay of steric and stereoelectronic effects. The gem-difluoro group acts as a powerful conformational directing group, influencing the puckering of the piperidine ring and the spatial orientation of its substituents. A thorough understanding of these conformational preferences, achieved through a combination of high-level NMR spectroscopy and DFT calculations, is paramount for the rational design of novel therapeutics. By precisely controlling the three-dimensional shape of the piperidine scaffold, medicinal chemists can fine-tune the binding affinity and selectivity of drug candidates, ultimately leading to the development of safer and more effective medicines.[10]

References

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 11843-11850. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(29), 11945-11952. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

-

Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(52), 32967-32977. [Link]

-

Grygorenko, O. O., et al. (2022). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

-

Bell, K. H., & Portoghese, P. S. (1974). Conformational analysis of the tropane analogue of pethidine and related compounds by 1H NMR spectroscopy. Journal of Medicinal Chemistry, 17(2), 129-131. [Link]

-

PubChem. (n.d.). 3,3-Difluoropiperidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202203445. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Liljefors, T., & Grol, C. J. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Chemistry, 8(5), 1218-1226. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Politanskaya, L., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

-

Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, E81. [Link]

-

Felli, I. C., & Pierattelli, R. (2015). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. eMagRes, 4, 339-351. [Link]

-

Chemical Suppliers. (n.d.). 3,3-Difluoropiperidine HCl. Chemical Suppliers. Retrieved February 15, 2026, from [Link]

-

O'Hagan, D., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(13), 9034-9043. [Link]

-

Grygorenko, O. O., et al. (2020). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2020(33), 5345-5353. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Kozlovskyi, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Chemical Information and Modeling. [Link]

-

O'Hagan, D., et al. (2014). The Prins Fluorination Reaction for the Synthesis of Fluorinated Tetrahydropyrans and Piperidines. The Journal of Organic Chemistry, 79(1), 329-338. [Link]

-

Van Vleet, M. J., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400262. [Link]

-

Ananth, S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1215. [Link]

-

Scott, J. S., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(1), 113-122. [Link]

-

Napolitano, H. B., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7799. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Precision Bioisosterism: The 3,3-Difluoropiperidine-4-carboxylic Acid Scaffold

Topic: 3,3-Difluoropiperidine-4-carboxylic acid as a bioisostere in drug design Content Type: In-depth Technical Guide

Strategic Application in High-Affinity Ligand Design and ADME Optimization

Executive Summary

In modern medicinal chemistry, the transition from a piperidine to a 3,3-difluoropiperidine scaffold represents a high-impact "fluorine scan" strategy. This guide analyzes 3,3-difluoropiperidine-4-carboxylic acid (and its derivatives) as a non-classical bioisostere of isonipecotic acid. Unlike simple steric replacements, this moiety fundamentally alters the electronic landscape (pKa modulation) and conformational entropy of the ligand, often resolving critical permeability and metabolic stability bottlenecks while maintaining or enhancing target affinity.[1]

Physicochemical Mechanics

The introduction of a gem-difluoro group at the C3 position of the piperidine ring is not merely a lipophilic modification; it is an electronic and stereoelectronic control switch.

Basicity Modulation (The pKa Effect)

The most immediate impact of 3,3-difluorination is the dramatic reduction in the basicity of the piperidine nitrogen.

-

Mechanism: Through strong inductive electron withdrawal (-I effect), the fluorine atoms destabilize the protonated ammonium species.

-

Quantitative Shift:

-

Parent Piperidine pKa: ~11.0

-

3,3-Difluoropiperidine pKa: ~7.4 – 8.0

-

-

ADME Consequence: At physiological pH (7.4), the parent piperidine exists almost exclusively as a cation (

), limiting passive membrane permeability. The 3,3-difluoro analog exists as a significant fraction of neutral free base (~50%), drastically improving LogD and CNS penetration or oral bioavailability.

Conformational Locking (The Gem-Difluoro Effect)

The gem-difluoro group introduces stereoelectronic effects that rigidify the piperidine ring, reducing the entropic penalty upon binding.

-

The Gauche Effect: The C–F bonds prefer to be gauche to adjacent C–H or C–C bonds to maximize

hyperconjugation. -

Ring Puckering: In 3,3-difluoropiperidine-4-carboxylic acid, this effect distorts the classic chair conformation. It often favors a conformation where the C4-substituent (the carboxylic acid) adopts a specific orientation (pseudo-equatorial or pseudo-axial) to minimize dipole repulsion with the C3-fluorines. This "pre-organization" can lock the pharmacophore into its bioactive conformation.

Metabolic Blockade

The C3 position in piperidines is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorination at this site blocks this pathway, extending the half-life (

Comparative Data Profile

| Property | Isonipecotic Acid (Parent) | 3,3-Difluoropiperidine-4-COOH | Impact on Drug Design |

| Amine pKa | ~10.8 - 11.0 | 7.4 - 8.2 | Enhanced permeability; reduced hERG liability. |

| Carboxyl pKa | ~4.0 | ~3.2 - 3.5 | Increased acidity due to inductive effect. |

| LogP | Low (Hydrophilic) | Moderate | Improved lipophilicity without adding bulk. |

| Metabolic Stability | Low (C3 oxidation prone) | High | Blocks metabolic soft spot. |

| Conformation | Flexible Chair | Rigidified/Biased | Lower entropic penalty; higher selectivity. |

Synthetic Protocols

Synthesizing this scaffold requires handling fluorinating agents with care.[2] The most robust route involves the deoxofluorination of

Core Synthetic Route: Deoxofluorination

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Substrate:

Step-by-Step Methodology

-

Precursor Preparation: Start with 1-Boc-3-piperidone or synthesize the

-keto ester via a Dieckmann condensation of the appropriate diester. -

Deoxofluorination:

-

Setup: In a flame-dried flask under

, dissolve 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in anhydrous DCM. -

Addition: Cool to 0°C. Add DAST (2.5 equiv) dropwise. Caution: DAST reacts violently with water.

-

Reaction: Allow to warm to RT and stir for 12–24 hours. The carbonyl oxygen is replaced by two fluorine atoms.

-

Quench: Pour slowly into saturated

(ice-cold). Extract with DCM.

-

-

Hydrolysis (Ester Deprotection):

-

Treat the fluorinated ester with LiOH in THF/Water (1:1) to yield the free carboxylic acid.

-

-

Final Product: 1-Boc-3,3-difluoropiperidine-4-carboxylic acid .

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold.

Caption: Strategic workflow for identifying the need for 3,3-difluorination and the corresponding synthetic pathway.

Strategic Application in Drug Discovery[3]

Case Study: Apelin Receptor Agonists

In the development of apelin receptor agonists, the piperidine ring is a common scaffold.

-

Challenge: The parent piperidine displayed poor oral bioavailability due to high basicity.

-

Result: The electron-withdrawing fluorines lowered the amine pKa to the physiological range. This increased the neutral fraction of the molecule, significantly enhancing membrane permeability and potency (EC50 improved from 162 nM to 6.5 nM) while maintaining selectivity.

Case Study: VLA-4 Antagonists (MK-0617)

In the design of VLA-4 antagonists (e.g., MK-0617), the 3,3-difluoropiperidine moiety was utilized to optimize the pharmacokinetic profile.

-

Role: It served as a proline mimetic but with altered electronic properties.

-

Outcome: The rigidified ring structure provided a superior fit within the binding pocket compared to the non-fluorinated analog, demonstrating the power of the gem-difluoro effect in pre-organizing ligand conformation.

When to Use This Bioisostere

Use 3,3-difluoropiperidine-4-carboxylic acid when your lead compound contains a piperidine or cyclic amino acid and exhibits:

-

High Basicity: Causing poor permeability or phospholipidosis.

-

Metabolic Instability: specifically oxidative clearance at the C3 position.

-

Selectivity Issues: Where a more rigid, specific conformation is required to distinguish between subtypes.

References

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: National Institutes of Health (PMC). Context: Detailed analysis of the gem-difluoro effect, dipole interactions, and solvation effects on piperidine ring puckering. URL:[Link]

-

Discovery of MK-0617, a Highly Potent and Orally Active VLA-4 Antagonist. Source: Bioorganic & Medicinal Chemistry Letters.[5] Context: Application of 3,3-difluoropiperidine in a clinical candidate to improve potency and PK. URL:[Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry - A European Journal. Context: Comprehensive profiling of pKa, LogP, and solubility changes upon introducing gem-difluoro groups into saturated heterocycles. URL:[Link]

-

3,3-Difluoropiperidine Hydrochloride Product Data. Source: Ossila / PubChem.[6] Context: Commercial availability and basic property data (pKa ~7.4). URL:[Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 3. ossila.com [ossila.com]

- 4. 1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid - Nordic Biosite [nordicbiosite.com]

- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Reductive Amination Protocols for 3,3-Difluoropiperidine Scaffolds

Executive Summary & Scientific Rationale

The incorporation of 3,3-difluoropiperidine is a high-value strategy in modern medicinal chemistry, serving as a bioisostere for piperidine. The introduction of the gem-difluoro group achieves three critical pharmacological objectives:

-

pKa Modulation: It lowers the amine pKa from ~11.0 (piperidine) to ~7.4–8.0 . This reduces lysosomal trapping and improves oral bioavailability by increasing the fraction of uncharged species at physiological pH.

-

Metabolic Stability: It blocks oxidative metabolism at the susceptible 3-position.

-

Conformational Locking: Through the fluorine gauche effect , the ring adopts specific chair conformations that can enhance binding affinity.

However, these electronic benefits present a synthetic challenge. The strong electron-withdrawing effect of the fluorine atoms significantly reduces the nucleophilicity of the nitrogen lone pair. Standard reductive amination protocols often fail or stall because the rate-determining step—imine formation—is electronically disfavored.

This guide details two optimized protocols designed to overcome this nucleophilic deactivation: a Modified STAB Protocol for reactive aldehydes and a Titanium-Mediated Protocol for ketones and challenging substrates.

Mechanistic Insight: The "Fluorine Penalty"

To optimize the reaction, one must understand the failure mode. In a standard reductive amination, the amine attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion.

-

The Problem: The inductive effect (

) of the fluorine atoms at C3 pulls electron density away from the nitrogen. This lowers the energy of the Nitrogen HOMO, making it a "harder" and less reactive nucleophile. -

The Consequence: Equilibrium favors the starting materials. Without water removal or Lewis acid activation, the concentration of the reducible iminium species remains low.

Visualization: Reaction Energy Landscape & Decision Logic

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity.

Protocol A: Modified STAB Method (For Aldehydes)

Applicability: Unhindered aromatic and aliphatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1][2]

Critical Optimization Notes

Unlike piperidine, 3,3-difluoropiperidine is less basic. Do not use excess acetic acid. While acid catalyzes imine formation, too much will protonate the fluorinated amine (pKa ~7.5) completely, shutting down the reaction.

Step-by-Step Procedure

-

Free Base Preparation (Crucial):

-

If starting with 3,3-difluoropiperidine HCl salt: Suspend the salt (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Add Triethylamine (TEA) or DIPEA (1.05 equiv) and stir for 15 minutes to liberate the free amine.

-

Note: Do not skip this. The HCl salt will not react effectively with STAB without neutralization.

-

-

Imine Formation:

-

Add the Aldehyde (1.0 – 1.1 equiv) to the amine solution.

-

Additive: Add Acetic Acid (AcOH) strictly limited to 1.0–2.0 equiv.

-

Observation: Stir at Room Temperature (RT) for 30–60 minutes. Because the amine is nucleophilically deactivated, this pre-stirring period is vital to establish the hemiaminal/imine equilibrium before adding the reducing agent.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

-

Stir at RT under nitrogen.

-

Time: Reaction typically requires 4–16 hours (slower than non-fluorinated analogs).

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (x3).

-

Purification: 3,3-difluoropiperidine derivatives are less polar than their piperidine counterparts. Adjust chromatography gradients accordingly (often elutes faster).

-

Protocol B: Titanium(IV) Isopropoxide Method (For Ketones)

Applicability: Ketones, sterically hindered aldehydes, or when Method A fails. Reagent: Ti(OiPr)₄ followed by NaBH₄ or NaBH₃CN.

Scientific Basis

Since the 3,3-difluoropiperidine nitrogen is "cold" (unreactive), we must activate the carbonyl "hot". Titanium(IV) isopropoxide acts as a dual-function reagent:

-

Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

-

Water Scavenger: Irreversibly hydrolyzes to TiO₂, driving the equilibrium toward the imine (Le Chatelier’s principle).

Step-by-Step Procedure

-

Complexation:

-

In a dry flask under Argon/Nitrogen, combine 3,3-difluoropiperidine HCl (1.2 equiv), Triethylamine (1.2 equiv), and the Ketone (1.0 equiv).

-

Solvent: Neat (no solvent) is preferred if liquid; otherwise, use minimal anhydrous THF or Toluene.

-

-

Titanium Addition:

-

Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise.

-

Safety: The solution may warm slightly.

-

Stir at RT for 6–12 hours (or 50°C for 2 hours if the ketone is bulky). The solution will turn viscous/yellow.

-

-

Reduction:

-

Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 0.5 M concentration).

-

Add Sodium Borohydride (NaBH₄) (2.0 equiv) cautiously. (Note: NaBH₃CN can be used but NaBH₄ is usually sufficient once the imine is "locked" by Titanium).

-

Stir for 2–4 hours at RT.

-

-

Workup (The "Titanium Emulsion" Fix):

-

The Challenge: Quenching Ti reactions creates a messy emulsion.

-

The Solution: Add 2M NaOH or Rochelle’s Salt solution (saturated potassium sodium tartrate) and stir vigorously for 1 hour until two clear layers form.

-

Filter through a Celite pad to remove titanium salts.

-

Extract the filtrate with EtOAc or DCM.

-

Comparative Data & Troubleshooting

Solvent & Reagent Compatibility Table

| Variable | Recommendation | Scientific Rationale |

| Solvent (Method A) | DCE or DCM | Non-coordinating solvents promote tight ion pairing. DCE allows higher temp (83°C) if needed. |

| Solvent (Method B) | Neat | High concentration favors imine formation. Alcohol needed for NaBH4 solubility during reduction.[2] |

| Base | TEA or DIPEA | Essential to free-base the HCl salt. Do not use pyridine (nucleophilic competition). |

| Acid Catalyst | AcOH (Limit to 2 eq) | Excess acid protonates the fluorinated amine (pKa ~7.5), deactivating it completely. |

| Monitoring | 19F NMR | Use 19F NMR to monitor reaction progress (shift changes from amine |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Product, SM Remaining | Imine formation failed. | Switch to Method B (Ti-mediated) . The nucleophile is too weak for Method A. |

| Alcohol Byproduct (Reduced Ketone) | Direct reduction of carbonyl. | Imine formation was incomplete before reductant addition.[2] Increase pre-stir time or use Ti(OiPr)₄. |

| Low Yield (Workup) | Product trapped in emulsion. | Use Rochelle's Salt workup. Ensure pH > 10 during extraction (fluorinated amines are less basic, need higher pH to be neutral). |

Visualizing the Titanium Mechanism

The following diagram illustrates why Titanium is necessary for this specific scaffold.

Figure 2: Mechanistic flow of Titanium-mediated reductive amination, highlighting the irreversible dehydration step.

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] Journal of Organic Chemistry. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

- Leroux, F., et al. (2005). "The influence of fluorine on the properties of amine-containing drugs." ChemBioChem.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Application Notes and Protocols for the Preparation of Chiral 3,3-Difluoropiperidine-4-Carboxylic Acid Libraries

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The unique steric and electronic properties of the difluoromethyl group (CHF2) allow it to serve as a bioisostere for functionalities like alcohols and thiols, enhancing metabolic stability, binding affinity, and lipophilicity without compromising key biological interactions.[1] Within this context, the 3,3-difluoropiperidine scaffold has emerged as a particularly valuable motif in drug discovery.[3][4] This rigid, non-planar core can effectively probe protein binding pockets, and its strategic fluorination can lead to significant improvements in a compound's drug-like properties.[4][5]

Chiral 3,3-difluoropiperidine-4-carboxylic acids are of special interest as they combine the benefits of the fluorinated piperidine ring with the versatile functionality of a carboxylic acid, a common pharmacophore in numerous therapeutic agents.[6] The defined stereochemistry at the C4 position is crucial for specific interactions with chiral biological targets such as enzymes and receptors. However, the stereocontrolled synthesis of these structures presents a significant challenge due to the influence of the adjacent gem-difluoro group.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of chiral 3,3-difluoropiperidine-4-carboxylic acid libraries. We will delve into robust synthetic strategies, provide detailed, step-by-step protocols, and explain the rationale behind key experimental choices, empowering research teams to accelerate their drug discovery programs.

Overall Workflow for Library Synthesis

The successful construction of a diverse library of chiral 3,3-difluoropiperidine-4-carboxylic acids hinges on a well-designed, multi-step synthetic sequence. The following workflow diagram illustrates a logical and efficient pathway from commercially available starting materials to the final library of target compounds.

Caption: High-level workflow for the synthesis of chiral 3,3-difluoropiperidine-4-carboxylic acid libraries.

Synthetic Strategies and Mechanistic Insights

The enantioselective synthesis of 3,3-difluoropiperidines is a challenging endeavor, with several reported methods offering unique advantages and disadvantages. A particularly effective strategy involves an organocatalytic asymmetric aza-Michael addition to a fluorinated acceptor, which allows for the early introduction of the crucial stereocenter.[3][7]

An alternative and robust approach, which will be detailed in the protocols below, is the 1,4-addition of a difluoroacetylide equivalent to a chiral Michael acceptor derived from a chiral auxiliary. This method provides excellent stereocontrol and allows for the synthesis of a key lactam intermediate that can be further elaborated. A related strategy involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by reduction and cyclization to form a 4-substituted 3,3-difluoropiperidine.[8]

The following reaction scheme outlines a reliable pathway to the target molecule, N-protected 3,3-difluoroisonipecotic acid, a key intermediate for library synthesis.[8]

Caption: A plausible synthetic route to N-protected 3,3-difluoroisonipecotic acid.[8]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a chiral 3,3-difluoropiperidine-4-carboxylic acid library. These protocols are designed for execution by trained chemists in a well-equipped laboratory.

Protocol 1: Synthesis of 4-Substituted-3,3-difluoropiperidine Intermediate

This protocol is adapted from the methodology for synthesizing 4-substituted 3,3-difluoropiperidines.[8] The introduction of chirality can be achieved by using a chiral auxiliary on the acrylonitrile derivative or by enzymatic resolution at a later stage.

Materials:

-

3-Substituted acrylonitrile (e.g., 3-benzyloxyacrylonitrile)

-

Ethyl bromodifluoroacetate

-

Copper powder, activated

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Borane dimethyl sulfide complex (BH3·SMe2), 2.0 M in THF

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Di-tert-butyl dicarbonate (Boc2O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

1,4-Addition:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add activated copper powder (2.5 eq).

-

Add anhydrous DMSO via syringe.

-

Add the 3-substituted acrylonitrile (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) sequentially.

-

Heat the reaction mixture to 50 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a mixture of diethyl ether and water.

-

Filter the mixture through a pad of Celite to remove the copper salts.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 1,4-adduct.

-

-

Reduction of the Cyano Group:

-

Dissolve the purified 1,4-adduct (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BH3·SMe2 (3.0 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

-

Stir for 30 minutes, then basify with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amine.

-

-

Lactamization and N-Protection:

-

The crude amine can be cyclized to the lactam by heating in a high-boiling point solvent like toluene or xylene, with azeotropic removal of water.

-

Alternatively, protect the primary amine with a suitable protecting group (e.g., Boc). Dissolve the crude amine (1.0 eq) in anhydrous DCM. Add Boc2O (1.1 eq) and a catalytic amount of DMAP. Stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

The resulting protected amine can then be cyclized under appropriate conditions.

-

Protocol 2: Conversion to the Carboxylic Acid and Library Synthesis

This protocol outlines the conversion of a suitable precursor, such as a 4-hydroxymethyl or 4-cyano substituted 3,3-difluoropiperidine, to the target carboxylic acid.

Materials:

-

N-Boc-4-cyano-3,3-difluoropiperidine (from Protocol 1 or a similar route)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2), 30% solution

-

Ethanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diverse library of amines or alcohols for amide/ester formation

-

Coupling reagents (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA)

-

Diverse library of aryl boronic acids or alkyl halides for N-functionalization

-

Palladium catalyst and ligand (for N-arylation)

Procedure:

-

Hydrolysis of the Nitrile:

-

Dissolve the N-Boc-4-cyano-3,3-difluoropiperidine (1.0 eq) in ethanol.

-

Add a 3 M aqueous solution of NaOH (5.0 eq).

-

To this mixture, add 30% H2O2 (10.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-Boc-3,3-difluoropiperidine-4-carboxylic acid.

-

Purify by recrystallization or flash chromatography.

-

-

Parallel Amide Library Synthesis:

-

In a 96-well plate, dispense a solution of the N-Boc-3,3-difluoropiperidine-4-carboxylic acid in DMF.

-

To each well, add a solution of a unique primary or secondary amine from a diverse library.

-

Add a solution of a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Seal the plate and shake at room temperature for 16 hours.

-

Quench the reactions with water and extract the products with ethyl acetate.

-

Analyze the library members by LC-MS.

-

-

N-Deprotection and Diversification:

-

The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM).

-

The resulting secondary amine can be functionalized through various reactions, such as reductive amination, N-arylation (e.g., Buchwald-Hartwig amination), or N-alkylation, to generate a diverse library of N-substituted chiral 3,3-difluoropiperidine-4-carboxylic acid esters (if the acid is protected) or acids.

-

Data Summary

The following table summarizes expected outcomes for the key synthetic steps, based on literature precedents for similar transformations.[3][8] Actual results may vary depending on the specific substrates and reaction conditions.

| Step | Transformation | Expected Yield | Expected Enantiomeric/Diastereomeric Excess | Key Analytical Techniques |

| 1 | Asymmetric 1,4-Addition | 60-85% | >95% ee (with chiral auxiliary/catalyst) | Chiral HPLC, NMR |

| 2 | Cyano Group Reduction | 70-90% | Diastereoselective | NMR, LC-MS |

| 3 | Lactamization/N-Protection | 85-95% | N/A | NMR, LC-MS |

| 4 | Nitrile Hydrolysis | 65-80% | >98% ee (no racemization expected) | NMR, LC-MS, IR |

| 5 | Parallel Amide Coupling | >80% (average) | N/A | LC-MS |

Conclusion

The synthesis of chiral 3,3-difluoropiperidine-4-carboxylic acid libraries is a challenging but highly rewarding endeavor for the discovery of novel therapeutic agents. The strategic use of asymmetric catalysis or chiral auxiliaries is paramount for establishing the critical stereochemistry. The protocols and strategies outlined in these application notes provide a robust framework for the efficient and stereocontrolled synthesis of these valuable building blocks. By leveraging parallel synthesis techniques, research organizations can rapidly generate diverse libraries of these fluorinated scaffolds, significantly accelerating the hit-to-lead optimization process in drug discovery programs.

References

-

A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link][3]

-

A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link][7]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]

-

Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Semantic Scholar. [Link]

-

Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

-

Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]

-

Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. PMC - NIH. [Link][1]

-

Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link][8]

-

Catalytic Asymmetric Carbon-Carbon Bond Formation with Fluoroenolates Generated Detylated Prenucleophiles. ACS. [Link]

-

Asymmetric Synthesis of CF 2 -Aziridines Enabled by Combined Strong Brønsted Acid Catalysis. ResearchGate. [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. [Link]

-

Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC. [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [Link]

-

Practical preparation of 3,3-difluoropyrrolidine. PubMed. [Link]

-

Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link][2]

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link][6]

Sources

- 1. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility issues of 3,3-Difluoropiperidine-4-carboxylic acid in organic solvents

Subject: Solubility & Handling Guide for Fluorinated Amino Acid Scaffolds

Introduction: The "Fluorine Paradox"

You are likely reading this because you are trying to dissolve 3,3-Difluoropiperidine-4-carboxylic acid (or its HCl salt) in Dichloromethane (DCM) or Tetrahydrofuran (THF) for a coupling reaction, and it remains a stubborn suspension.

This is a common bottleneck in medicinal chemistry. This molecule is not just a standard amino acid; it is a fluorinated zwitterion . The introduction of the gem-difluoro group at the C3 position drastically alters the electronic landscape of the piperidine ring.

-

The Problem: The high lattice energy of the zwitterionic form (

) prevents solvation in non-polar organic solvents. -

The Complication: The electron-withdrawing fluorine atoms lower the

of the amine (making it less basic) and the carboxylic acid (making it more acidic), creating a unique "solubility window" that differs from non-fluorinated piperidines.

This guide provides the protocols to overcome these thermodynamic barriers.

Part 1: The Mechanistic "Why" (Solubility Physics)

To troubleshoot effectively, you must understand the species present in your flask.

| Species Form | Structure State | Primary Interaction | Solubility Profile |

| HCl Salt | Ion-Dipole | Water: HighMeOH: ModerateDCM/EtOAc: Insoluble | |

| Free Base (Zwitterion) | Electrostatic (Lattice) | Water: Moderate (pH dep.)DMF/DMSO: SolubleDCM/THF: Insoluble | |

| Anionic Form | Ion-Pairing | Water (+Base): HighOrganic (+Base): Variable* | |

| Cationic Form | Ion-Dipole | Water (+Acid): HighOrganic: Insoluble |

The Fluorine Effect:

In a standard piperidine, the amine

Part 2: Troubleshooting Protocols

Scenario A: "I need to react the amine (e.g., Amide Coupling/Boc Protection)"

Issue: The starting material (HCl salt) won't dissolve in DCM/DMF. Root Cause: You are trying to dissolve a salt in an organic solvent without breaking the lattice.

Protocol: The "In-Situ" Solubilization Do not attempt to free-base the amino acid via aqueous extraction first (yield loss is high due to water solubility).

-

Solvent Choice: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide). These are polar aprotic and can solvate the zwitterion better than DCM.

-

The Base Switch:

-

Suspend the 3,3-difluoro-HCl salt in DMF (0.1 M).

-

Add 3.0 equivalents of DIPEA (Diisopropylethylamine).

-

Observation: The suspension should clear significantly as the DIPEA forms a lipophilic salt with the carboxylic acid and neutralizes the HCl.

-

-

Reaction: Add your electrophile (e.g.,

or NHS-ester) directly to this mixture.

Critical Note: If you must use DCM (e.g., for reactivity reasons), use a biphasic system (Schotten-Baumann conditions):

-

Phase 1: Water + 3,3-difluoro salt +

(3 equiv). -

Phase 2: DCM + Electrophile.

-

Action: Vigorously stir. The reaction happens at the interface.

Scenario B: "I cannot extract the product from water"

Issue: After the reaction, the product remains in the aqueous phase during workup. Root Cause: The fluorinated core increases polarity. If your protecting group is small (e.g., Acetyl), the molecule remains water-soluble.

Protocol: The pH Swing Extraction

-

Acidify: Adjust aqueous layer to pH ~2-3 (protonates the acid,

). -

Solvent: Do not use Diethyl Ether. Use EtOAc or DCM/iPrOH (3:1) .

-

Pro-Tip: The fluorine atoms increase lipophilicity slightly compared to the parent, but not enough to overcome the zwitterion. You must ensure the molecule is uncharged (if fully protected) or in a specific protonation state.

-

-

Salting Out: Saturate the aqueous phase with NaCl. This is mandatory for fluorinated small molecules.

Part 3: Visual Decision Guides

Workflow 1: Solvent Selection Strategy

Figure 1: Decision matrix for solvent selection based on the chemical form and intended application.

Workflow 2: The "In-Situ" Protection Protocol (Recommended)

Figure 2: Step-by-step protocol for reacting the HCl salt without isolation of the free base.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use MeOH to dissolve the HCl salt for a reaction?

-

Answer: You can, but be careful. MeOH is nucleophilic. If you are using an activated ester or acid chloride, the solvent will compete with your amine, leading to methyl ester byproducts. For alkylations, MeOH is acceptable.

Q2: Why is the reaction rate slower than with non-fluorinated piperidine?

-

Answer: Electronic deactivation. The 3,3-difluoro group pulls electron density away from the nitrogen lone pair. The

drops from ~11 to ~7.4 [1]. You may need to heat the reaction to 40-50°C or use a stronger coupling reagent (e.g., HATU instead of EDC).

Q3: I see a "gel" when I add base to the HCl salt in DCM.

-

Answer: You have formed the free zwitterion, which is insoluble in DCM. It precipitates as a sticky aggregate. Fix: Add a co-solvent like DMF (10-20% volume) or switch to the biphasic condition described in Scenario A.

References

-

PubChem. (n.d.).[1][2] 3,3-Difluoropiperidine Computed Properties & pKa Data. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Minimizing Side Reactions in Fluorinated Piperidine Synthesis

Introduction: The Stability-Reactivity Paradox

Fluorinated piperidines are high-value pharmacophores due to their ability to modulate pKa (lowering basicity to reduce hERG liability) and influence conformation via the gauche effect. However, the synthesis of these scaffolds is plagued by three primary failure modes:

-

Elimination: The basic nitrogen lone pair promotes E2 elimination during nucleophilic fluorination.

-

Hydrodefluorination: The C-F bond is labile under standard hydrogenation conditions used to reduce pyridines.

-

Regio-scrambling: Electrophilic fluorination of enolates often suffers from thermodynamic equilibration.

This guide provides mechanistic interventions to suppress these pathways.

Module 1: Nucleophilic Fluorination (Deoxyfluorination)

Target: Converting Hydroxypiperidines to Fluoropiperidines Reagents: DAST, Deoxo-Fluor™, XtalFluor-E®

The Core Problem: Elimination vs. Substitution

When treating 3- or 4-hydroxypiperidines with DAST, the desired

Troubleshooting & FAQ

Q: I am observing >40% alkene formation when using DAST on N-Boc-4-hydroxypiperidine. How do I shift this to substitution?

A: The issue is likely the reaction temperature profile and solvent polarity.

-

Mechanism: DAST forms an activated alkoxyaminosulfur difluoride intermediate.[1] At higher temperatures (

), this intermediate acts as a leaving group. If the carbocation character develops (E1) or if a base abstracts a proton (E2), you get the alkene. -

Protocol Adjustment:

-

Solvent Switch: Move from THF to Dichloromethane (DCM) or Toluene . Non-polar solvents destabilize the charged transition states associated with elimination.

-

Cryogenic Addition: You must add DAST at

and warm very slowly. -

Base Scavenger: Add 1.0 equiv of anhydrous Pyridine or 2,6-Lutidine . While counter-intuitive, a mild external base neutralizes the HF generated in situ, preventing acid-catalyzed decomposition, but is too bulky/weak to promote E2 elimination on the sterically hindered ring.

-

Q: My reaction mixture turns black and tarry upon adding DAST.

A: This indicates thermal decomposition of the reagent or lack of moisture control.

-

Root Cause: DAST decomposes exothermically above

. If added too fast, the local exotherm triggers a runaway decomposition. -

Immediate Fix: Ensure the reaction vessel is under positive

pressure. Check the quality of your DAST (should be yellow/orange, not dark brown). Consider using Deoxo-Fluor , which is thermally more stable, or XtalFluor-E , which is a crystalline salt and does not release free HF.

Visualizing the Mechanism

The following diagram illustrates the bifurcation between the desired pathway and the elimination trap.

Figure 1: Mechanistic bifurcation in DAST fluorination. Controlling temperature and solvent polarity is critical to favor the SN2 pathway.

Module 2: Reductive Synthesis (Hydrogenation)

Target: Converting Fluoropyridines to Fluoropiperidines

Reagents:

The Core Problem: Hydrodefluorination

Transition metals (Pd, Pt, Rh) are excellent at inserting into C-F bonds, especially in aromatic systems, leading to the loss of the fluorine atom (hydrodefluorination) before the ring is fully saturated.

Troubleshooting & FAQ

Q: I am hydrogenating 3-fluoropyridine with Pd/C, but I only isolate piperidine (no fluorine).

A: You are operating under neutral conditions where oxidative addition into the C-F bond is faster than ring reduction.

-

The Fix: You must use the Acid-Mediated Hydrogenation protocol.

-

Why it works: Protonating the pyridine nitrogen (forming the pyridinium salt) renders the ring highly electron-deficient. This facilitates hydride transfer to the ring (reduction) while simultaneously deactivating the C-F bond toward oxidative addition by the metal catalyst.

-

Protocol:

-

Solvent: Methanol or Acetic Acid.

-

Additive: 1.1 to 5.0 equivalents of HCl or TFA .

-

Catalyst: 5% Rh/C or Pd/C .

-

Pressure: 5–10 bar

.

-

Q: The reaction stops at the partially reduced tetrahydropyridine stage.

A: This is a common "kinetic trap" in pyridine reduction.

-

Solution: Increase the pressure to 50 bar or switch to a stronger catalyst system like PtO2 (Adams' catalyst) in acetic acid. Alternatively, use the Glorius Dearomatization-Hydrogenation (DAH) method, which uses silylation or borylation to break aromaticity before hydrogenation.

Comparative Data: Catalyst Performance

| Catalyst | Solvent | Additive | Yield (3-F-Piperidine) | % Defluorinated Side Product |

| 5% Pd/C | MeOH | None | 0% | >95% |

| 5% Pd/C | MeOH | HCl (1.2 eq) | 88% | <5% |

| 5% Rh/C | AcOH | TFA (2 eq) | 92% | <2% |

| PtO2 | EtOH | HCl | 65% | 15% |

Data aggregated from Nairoukh et al. (2020) and Glorius et al. (2019).

Module 3: Electrophilic Fluorination

Target: Alpha-fluorination of Piperidones Reagents: Selectfluor®, NFSI, LiHMDS

The Core Problem: Regioselectivity & Polyfluorination

Fluorinating N-Boc-4-piperidone is straightforward, but 3-piperidones or substituted variants suffer from thermodynamic equilibration of the enolate, leading to fluorination at the wrong carbon or double fluorination.

Troubleshooting & FAQ

Q: I am getting a mixture of mono- and di-fluorinated products using Selectfluor.

A: The mono-fluorinated product is more acidic than the starting material.

-

Mechanism: Once the first fluorine is installed, the remaining alpha-proton becomes more acidic (inductive effect). Any remaining base will deprotonate the product, leading to a second fluorination.

-

Protocol:

-

Inverse Addition: Do not add Selectfluor to the enolate. Instead, generate the enolate (LiHMDS, -78°C) and transfer it slowly via cannula into a solution of Selectfluor. This ensures the oxidant is always in excess relative to the enolate, preventing proton exchange.

-

Stoichiometry: Use exactly 1.05 equiv of base and 1.1 equiv of Selectfluor.

-

Decision Matrix: Selecting Your Route

Use this flow chart to determine the safest synthesis method based on your starting material availability and target substitution pattern.

Figure 2: Strategic decision tree for selecting the optimal synthesis route.

References

-

Nairoukh, Z., et al. (2020).[2] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10(20), 12052–12057.[2] [Link][2]

-

Wollenburg, M., et al. (2019).[3] "A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines."[4][5] Nature Chemistry, 11, 284–291. [Link]

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insights and Applications." Angewandte Chemie International Edition, 44(2), 192-212. [Link]

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. [Link]

Sources

- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

Optimizing deprotection steps for Boc-3,3-difluoropiperidine-4-carboxylic acid

Technical Support Center: Optimization of Boc-3,3-difluoropiperidine-4-carboxylic acid Deprotection

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Protocol Optimization & Troubleshooting for Fluorinated Piperidine Deprotection

Technical Overview & Chemical Context

Removing the tert-butyloxycarbonyl (Boc) group from 3,3-difluoropiperidine-4-carboxylic acid requires more nuance than a standard aliphatic amine deprotection. The presence of the gem-difluoro moiety at the C3 position introduces specific electronic effects that must be managed to ensure high yield and purity.

Key Chemical Considerations:

-

Zwitterionic Nature: Upon deprotection, the product possesses both a secondary amine and a free carboxylic acid. It will exist primarily as a zwitterion or salt. Standard aqueous alkaline workups (e.g., NaHCO₃ wash) will result in total product loss into the aqueous phase due to high water solubility.

-

Inductive Effects: The electron-withdrawing fluorine atoms lower the pKa of the amine and increase the acidity of the neighboring C4-proton. While the C-F bond is generally stable to acid, the C4 stereocenter (if chiral) is prone to racemization under basic conditions.

-

Salt Selection: The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) dictates the final physical form. HCl salts are typically crystalline solids, whereas TFA salts often result in hygroscopic oils/gums that are difficult to handle.

Optimized Protocols

Method A: HCl/Dioxane (Preferred for Isolation)

Best for: Generating a handleable solid; avoiding hygroscopic TFA salts.

Reagents: 4M HCl in 1,4-dioxane, Diethyl ether (anhydrous), Methanol.

| Step | Action | Technical Rationale |

| 1 | Dissolve substrate (1.0 equiv) in minimum volume of 1,4-dioxane or MeOH. | Dioxane is preferred; MeOH is used only if solubility is poor. |

| 2 | Cool to 0°C and add 4M HCl in dioxane (5–10 equiv) dropwise. | Controlling exotherm prevents potential degradation. Large excess ensures complete conversion. |

| 3 | Warm to Room Temperature (RT) and stir for 2–4 hours. | Monitor by TLC/LCMS. CO₂ evolution indicates reaction progress. |

| 4 | Critical Step: Dilute reaction mixture with excess anhydrous Diethyl Ether (Et₂O) . | The hydrochloride salt of the amino acid is insoluble in ether and should precipitate. |

| 5 | Filter the precipitate under N₂ or Argon. Wash with cold Et₂O. | Removes organic by-products (tert-butyl chloride) and excess HCl. |

| 6 | Dry under high vacuum (lyophilize if necessary). | Removes trace dioxane. |

Method B: TFA/DCM (Solution Phase)

Best for: Small scale or if the product is carried directly into the next coupling step without isolation.

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Scavenger).

| Step | Action | Technical Rationale |

| 1 | Dissolve substrate in DCM (0.1 M concentration). | DCM is the standard non-nucleophilic solvent. |

| 2 | Add Triethylsilane (2.5% v/v) . | Scavenger: Traps tert-butyl cations, preventing alkylation of the electron-deficient piperidine ring or the carboxylic acid. |

| 3 | Add TFA (ratio 1:1 to 1:4 v/v relative to DCM). | High acid concentration drives the equilibrium. |

| 4 | Stir at RT for 1–2 hours. | Reaction is usually fast.[1][2] |

| 5 | Concentrate in vacuo. Co-evaporate with Toluene (3x). | Toluene forms an azeotrope with TFA, helping to remove residual acid which can interfere with subsequent couplings. |

Process Visualization

Workflow Diagram: HCl Deprotection & Isolation

Caption: Figure 1. Optimized workflow for HCl-mediated deprotection emphasizing precipitation over aqueous workup to prevent yield loss.

Troubleshooting & FAQs

Q1: My product is a sticky gum/oil instead of a solid after Method A. What went wrong?

-

Cause: Residual solvent or excess acid is trapped in the lattice, or the product is hygroscopic (common with fluorinated amines).

-

Solution:

-

Trituration: Add a small amount of cold MeCN or MeOH to dissolve the gum, then crash out again with a large excess of Et₂O or Hexanes.

-

Lyophilization: Dissolve the gum in water (or water/dioxane mix) and freeze-dry. This usually yields a fluffy powder.

-

Q2: Can I use basic workup (NaHCO₃) to get the free base?

-

Strictly No.

-

Reason 1 (Yield): The product is an amino acid.[3] At pH 8-9, it exists as a carboxylate salt/zwitterion and will remain 100% in the water layer. You will discard your product with the aqueous waste.

-

Reason 2 (Stability): While gem-difluoro groups are robust, strong bases can occasionally trigger elimination or racemization at the alpha-position (C4) due to the inductive effect of the fluorine atoms.

-

-

Alternative: If you need the free base, use a weak anion exchange resin (e.g., Dowex) or neutralize with exactly 1 equivalent of base in a non-aqueous solvent immediately prior to the next reaction.

Q3: I see a "+56" mass peak impurity in LCMS. What is it?

-

Diagnosis: This is likely a tert-butyl adduct. The tert-butyl cation generated during deprotection attacked the nucleophilic nitrogen or the carboxylate.[4]

-

Fix: Add a scavenger. Repeat the reaction using Method B with 2.5–5% Triethylsilane (TES) or Triisopropylsilane (TIPS).

Q4: Is the C-F bond stable to 4M HCl?

-

Yes. The C-F bond in a gem-difluoro motif is very strong (bond energy ~480 kJ/mol). It is inert to standard acidic deprotection conditions (HCl, TFA, HBr). Instability is almost exclusively a concern under strongly basic or reducing conditions (e.g., dissolving metal reductions).

Decision Logic for Purification

Caption: Figure 2. Troubleshooting logic for common issues encountered during the deprotection of fluorinated amino acids.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Boc removal and scavenger use).

-

Surmont, R.; Verniest, G.; Thuring, J. W.; et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[5] Journal of Organic Chemistry, 2010 , 75(3), 929-932.[5] (Specific synthesis and handling of 3,3-difluoropiperidine derivatives).

-

Isidro-Llobet, A.; Álvarez, M.; Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109(6), 2455–2504. (Comprehensive review on deprotection strategies including scavenger selection).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. (Discusses stability and pKa shifts in gem-difluoro amines).

Sources

Technical Support Center: Preventing Racemization of 3,3-Difluoropiperidine-4-carboxylic Acid

Welcome to the technical support center for 3,3-Difluoropiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stereochemical stability of this compound. Our goal is to equip you with the knowledge to prevent racemization and ensure the enantiomeric integrity of your valuable chiral building block.

Understanding the Challenge: The Stereochemical Lability of 3,3-Difluoropiperidine-4-carboxylic Acid

3,3-Difluoropiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized for its unique conformational properties imparted by the gem-difluoro group. However, the stereocenter at the C4 position, adjacent to both the carboxylic acid and the difluorinated carbon, is susceptible to racemization. This loss of stereochemical purity can have profound implications for the biological activity and safety profile of downstream drug candidates.

The primary mechanism of racemization involves the deprotonation of the α-proton at the C4 position to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[1][2] The presence of the electron-withdrawing difluoro group can influence the acidity of this proton, making the compound susceptible to racemization under certain conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant loss of enantiomeric excess (ee) in my sample of 3,3-Difluoropiperidine-4-carboxylic acid after purification. What are the likely causes?

A1: Loss of enantiomeric excess during purification is a common issue and can often be traced back to the pH of your solutions and the temperature at which the purification is performed.

-

pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the enolization process, leading to racemization.[1] The lone pair on the piperidine nitrogen can act as an internal base, and protonation of the carboxylic acid can also influence the electronic environment of the C4 proton.

-

Elevated Temperatures: Increased temperature provides the energy needed to overcome the activation barrier for deprotonation and reprotonation, accelerating the rate of racemization.[3]

Troubleshooting Steps:

-

pH Monitoring and Control: Carefully monitor and control the pH of all solutions during extraction, chromatography, and recrystallization. Aim for a pH range that is as close to neutral as possible.

-

Temperature Management: Perform all purification steps at reduced temperatures (e.g., 0-5°C) to minimize the rate of racemization.

-

Solvent Choice: The polarity of the solvent can influence the stability of the enolate intermediate.[4] Consider using less polar solvents where feasible, although solubility will be a primary concern.

Q2: What are the best practices for storing 3,3-Difluoropiperidine-4-carboxylic acid to maintain its stereochemical integrity?

A2: Proper storage is crucial for the long-term stability of your chiral compound.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or below[5] | Reduces molecular motion and slows down potential racemization pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidative degradation and reactions with atmospheric moisture. |

| Container | Amber glass vial with a tight-fitting cap | Protects from light, which can catalyze degradation, and prevents moisture ingress.[5] |

| Form | Solid (lyophilized powder if possible) | Racemization is generally slower in the solid state compared to in solution. |

Avoid:

-

Storing in solution for extended periods.

-

Frequent freeze-thaw cycles.

-

Exposure to light and moisture.[5]

Q3: I need to perform a reaction that requires basic conditions. How can I protect the stereocenter of 3,3-Difluoropiperidine-4-carboxylic acid from racemization?

A3: When basic conditions are unavoidable, employing protecting group strategies for both the piperidine nitrogen and the carboxylic acid is essential.

Protecting Group Strategies:

| Functional Group | Recommended Protecting Group | Deprotection Conditions | Key Considerations |

| Piperidine Nitrogen | Boc (tert-Butoxycarbonyl)[6] | Acidic conditions (e.g., TFA in DCM)[6] | Stable to a wide range of non-acidic reagents. |

| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | Offers orthogonal deprotection to Boc. | |

| Carboxylic Acid | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) | Mild basic conditions should be used with careful monitoring to avoid epimerization. |

| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Can be removed simultaneously with Cbz if desired. |

Workflow for Protection:

-

N-Protection: Protect the piperidine nitrogen first, typically with Boc₂O under standard conditions.

-

O-Protection (Esterification): Subsequently, protect the carboxylic acid as an ester.

-

Perform Your Reaction: With both functional groups protected, the risk of racemization at C4 under basic conditions is significantly reduced.

-

Deprotection: Carefully deprotect the functional groups in the desired order, being mindful of the conditions to avoid racemization during these steps as well.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric excess of 3,3-Difluoropiperidine-4-carboxylic acid. Method optimization will be required.

Materials:

-

Chiral HPLC column (e.g., polysaccharide-based stationary phase)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Acidic or basic mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))[7]

-

Sample of 3,3-Difluoropiperidine-4-carboxylic acid

-

Racemic standard of 3,3-Difluoropiperidine-4-carboxylic acid

Methodology:

-

Column Selection: Choose a chiral stationary phase known to be effective for separating enantiomers of amino acids or related compounds.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). Add a small amount of an acidic or basic modifier to improve peak shape and resolution.[7] For acidic compounds, TFA is commonly used; for basic compounds, DEA can be employed.

-

Sample Preparation: Dissolve a small amount of your sample and the racemic standard in the mobile phase.

-

Injection and Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject your sample.

-

Data Analysis: Integrate the peak areas of the two enantiomers in your sample chromatogram. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Protocol 2: N-Boc Protection of 3,3-Difluoropiperidine-4-carboxylic Acid

This protocol describes a standard procedure for protecting the piperidine nitrogen.

Materials:

-

3,3-Difluoropiperidine-4-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolve 3,3-Difluoropiperidine-4-carboxylic acid in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Add a solution of Boc₂O in dioxane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Visualizing the Problem and Solution

Mechanism of Racemization

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Workflow for Loss of Enantiomeric Excess

Caption: A logical workflow for troubleshooting racemization issues.

References

-

Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6417–6426. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. (2022, September 8). Retrieved from [Link]

-